N-methyl-3-furancaboxamide
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Overview
Description
N-methyl-3-furancaboxamide is an organic compound with the molecular formula C6H7NO2. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-3-furancaboxamide can be synthesized through several methods. One common approach involves the reaction of 3-furoic acid with methylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted conditions. This method enhances the reaction rate and yield while maintaining mild reaction conditions. The use of microwave radiation allows for efficient heating and better control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N-methyl-3-furancaboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-methyl-3-furancaboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of N-methyl-3-furancaboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- N-methyl-2-furancaboxamide
- N-methyl-4-furancaboxamide
- N-methyl-5-furancaboxamide
Comparison: N-methyl-3-furancaboxamide is unique due to its specific substitution pattern on the furan ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N-methylfuran-3-carboxamide |
InChI |
InChI=1S/C6H7NO2/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8) |
InChI Key |
NFYFQQJHAPUYKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=COC=C1 |
Origin of Product |
United States |
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